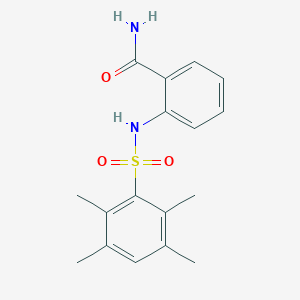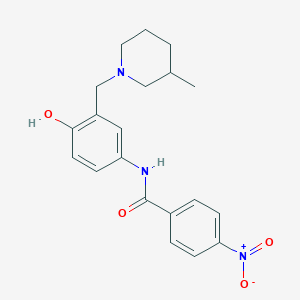
4-iodo-N-(3-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-N-(3-quinolinyl)benzenesulfonamide, also known as IQS, is a chemical compound that has been widely studied for its potential applications in scientific research. IQS belongs to a class of compounds known as sulfonamides, which have been used for various medicinal purposes since the early 20th century. In
科学的研究の応用
4-iodo-N-(3-quinolinyl)benzenesulfonamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
作用機序
The mechanism of action of 4-iodo-N-(3-quinolinyl)benzenesulfonamide involves its ability to inhibit specific enzymes involved in various biological processes. For example, in cancer cells, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. Inhibition of this enzyme results in reduced cell proliferation and tumor growth. In neurodegenerative diseases, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme results in increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-N-(3-quinolinyl)benzenesulfonamide vary depending on the specific biological processes that it targets. In cancer cells, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, resulting in reduced tumor growth. In neurodegenerative diseases, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to increase acetylcholine levels, which can improve cognitive function. In infectious diseases, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
実験室実験の利点と制限
One of the main advantages of using 4-iodo-N-(3-quinolinyl)benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for easy production of pure 4-iodo-N-(3-quinolinyl)benzenesulfonamide. Additionally, 4-iodo-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields, making it a well-characterized compound. However, one limitation of using 4-iodo-N-(3-quinolinyl)benzenesulfonamide in lab experiments is its potential toxicity, which can vary depending on the specific biological processes that it targets. Careful consideration should be taken when using 4-iodo-N-(3-quinolinyl)benzenesulfonamide in experiments involving living organisms.
将来の方向性
There are several future directions for research involving 4-iodo-N-(3-quinolinyl)benzenesulfonamide. One area of interest is its potential use in developing new cancer therapies. Further studies can explore the specific mechanisms by which 4-iodo-N-(3-quinolinyl)benzenesulfonamide inhibits cancer cell growth and identify potential targets for drug development. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies can explore the effects of 4-iodo-N-(3-quinolinyl)benzenesulfonamide on cognitive function and identify potential targets for drug development. Finally, there is potential for developing new antibiotics based on 4-iodo-N-(3-quinolinyl)benzenesulfonamide's antibacterial and antifungal properties. Further studies can explore the specific mechanisms by which 4-iodo-N-(3-quinolinyl)benzenesulfonamide inhibits bacterial and fungal growth and identify potential targets for drug development.
Conclusion:
In conclusion, 4-iodo-N-(3-quinolinyl)benzenesulfonamide is a well-characterized compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method is well-established, and its mechanism of action has been shown to target specific enzymes involved in various biological processes. While there are potential advantages and limitations to using 4-iodo-N-(3-quinolinyl)benzenesulfonamide in lab experiments, its potential applications in developing new cancer therapies, treating neurodegenerative diseases, and developing new antibiotics make it a promising compound for future research.
合成法
The synthesis of 4-iodo-N-(3-quinolinyl)benzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with 3-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-iodo-N-(3-quinolinyl)benzenesulfonamide. This synthesis method has been well-established and has been used in various studies involving 4-iodo-N-(3-quinolinyl)benzenesulfonamide.
特性
製品名 |
4-iodo-N-(3-quinolinyl)benzenesulfonamide |
|---|---|
分子式 |
C15H11IN2O2S |
分子量 |
410.2 g/mol |
IUPAC名 |
4-iodo-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11IN2O2S/c16-12-5-7-14(8-6-12)21(19,20)18-13-9-11-3-1-2-4-15(11)17-10-13/h1-10,18H |
InChIキー |
KLLVQHGHBFIBTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)I |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)






![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)




![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)